molecular formula C8H14ClOP B14309026 9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one CAS No. 113985-72-1

9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one

Cat. No.: B14309026
CAS No.: 113985-72-1
M. Wt: 192.62 g/mol
InChI Key: YFPASUOWVVDXJC-UHFFFAOYSA-N
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Description

9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one is a chemical compound known for its unique bicyclic structure, which includes a phosphorus atom. This compound is part of the bicyclo[3.3.1]nonane family, which is characterized by a nine-membered ring system. The presence of a chlorine atom and a phosphorus atom in the structure makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one typically involves the reaction of bicyclo[3.3.1]nonane derivatives with phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

In industrial settings, the production of this compound may involve more scalable methods, including continuous flow reactors and automated synthesis systems. These methods ensure higher yields and consistent product quality.

Chemical Reactions Analysis

9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce phosphines.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or alcohols, resulting in the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex phosphorus-containing compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.

    Medicine: Although not widely used in medicine, the compound’s derivatives are explored for their potential therapeutic applications, such as anticancer agents.

    Industry: In industrial applications, the compound is used as a catalyst or a ligand in various chemical processes. Its stability and reactivity make it suitable for use in polymerization reactions and other industrial processes.

Mechanism of Action

The mechanism of action of 9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one involves its interaction with molecular targets such as enzymes or receptors. The phosphorus atom in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. The chlorine atom can also participate in halogen bonding, affecting the compound’s binding affinity to its targets.

Comparison with Similar Compounds

9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one can be compared with other similar compounds in the bicyclo[3.3.1]nonane family, such as:

    9-Borabicyclo[3.3.1]nonane (9-BBN): This compound is used as a hydroboration reagent in organic synthesis. It differs from this compound in that it contains a boron atom instead of phosphorus.

    9-Phosphabicyclo[3.3.1]nonane, 9-chloro-, 9-oxide: This compound is an oxidized form of this compound, with an additional oxygen atom bonded to the phosphorus atom.

The uniqueness of this compound lies in its specific combination of chlorine and phosphorus atoms, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

9-chloro-9λ5-phosphabicyclo[3.3.1]nonane 9-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClOP/c9-11(10)7-3-1-4-8(11)6-2-5-7/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPASUOWVVDXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC(C1)P2(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50550186
Record name 9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113985-72-1
Record name 9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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